5-Ethoxycarbonyl-2-thienylzinc bromide
Overview
Description
Scientific Research Applications
5-Ethoxycarbonyl-2-thienylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is used in the preparation of materials with specific electronic properties, such as conductive polymers.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Safety and Hazards
Mechanism of Action
Target of Action
5-Ethoxycarbonyl-2-thienylzinc bromide is a specialized organozinc compound Organozinc compounds are generally known to participate in various organic reactions, acting as nucleophiles or bases .
Mode of Action
Organozinc compounds are typically involved in nucleophilic addition reactions to carbonyl groups . They can also participate in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Biochemical Pathways
Organozinc compounds are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways depending on the specific context .
Pharmacokinetics
As a rule, the pharmacokinetic properties of a compound depend on its chemical structure and the biological system in which it is used .
Result of Action
As an organozinc compound, it is likely involved in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Furthermore, its reactivity may be influenced by the presence of other substances in the reaction environment .
Preparation Methods
The synthesis of 5-Ethoxycarbonyl-2-thienylzinc bromide typically involves the reaction of 5-ethoxycarbonyl-2-thiophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation. The compound can also be prepared by reacting 5-ethoxycarbonyl-2-thiophenyl bromide with zinc bromide .
Chemical Reactions Analysis
5-Ethoxycarbonyl-2-thienylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reactants used but generally involve the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
5-Ethoxycarbonyl-2-thienylzinc bromide can be compared with other organozinc compounds such as:
2-Thienylzinc bromide: Similar in structure but lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Phenylzinc bromide: Used in similar cross-coupling reactions but with different reactivity and selectivity profiles.
5-Ethoxycarbonyl-2-furylzinc chloride: Another organozinc compound with a different heterocyclic ring, offering different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the ethoxycarbonyl group and the thiophene ring, which provides specific reactivity and selectivity in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);ethyl 2H-thiophen-2-ide-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPILNMHJDQSAK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]S1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2SZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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